molecular formula C24H17FN2O3 B11120482 1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120482
M. Wt: 400.4 g/mol
InChI Key: HNGRPAKDSOUZLR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound with the molecular formula C₂₄H₁₇FN₂O₃ and an average molecular mass of 400.409 g/mol . Its monoisotopic mass is 400.122321 g/mol, and it is registered under ChemSpider ID 2583336 . The core structure consists of a chromeno[2,3-c]pyrrole-3,9-dione scaffold fused with a 4-fluorophenyl group at position 1, a 4-methylpyridin-2-yl substituent at position 2, and a methyl group at position 5.

Properties

Molecular Formula

C24H17FN2O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17FN2O3/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(25)7-5-15)27(24(29)23(20)30-18)19-12-14(2)9-10-26-19/h3-12,21H,1-2H3

InChI Key

HNGRPAKDSOUZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the core pyrrole structure. One common method involves the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl and methylpyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Yields and Conditions

Compound Type Reaction Conditions Yield (Typical) Reference
2-Alkyl-1-aryl derivatives Hydrazine hydrate (3–7 eq.), ethanol, reflux 50–70%
Morpholinylethyl derivatives Multi-step alkylation and cyclization 30–45%
  • Key Observations :
    • Higher yields (50–70%) are reported for simpler alkyl/aryl derivatives compared to morpholinylethyl analogues (30–45%), likely due to steric challenges in later synthetic steps .
    • The use of hydrazine hydrate is critical for pyrrole ring formation but may require optimization to avoid side reactions .

Biological Activity

The compound 1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of the compound is characterized by a complex bicyclic framework that includes a chromeno-pyrrole moiety. The presence of fluorine and methyl groups in specific positions is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have indicated that This compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies and In Vitro Findings

  • Cytotoxicity Tests : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported to be below 5 µM, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown an increase in sub-G1 phase populations in treated cells, indicative of apoptotic death .

Antioxidant Properties

In addition to its anticancer activity, the compound has also been evaluated for its antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Methyl Groups : Methyl substitutions are believed to play a role in modulating the electronic properties of the molecule, affecting its interaction with cellular targets.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)< 5Apoptosis induction
MDA-MB-231 (Breast)< 5Cell cycle arrest
HCT116 (Colon)< 5Apoptosis induction

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
1-(4-Fluorophenyl)-7-methyl...85
Standard Antioxidant (Ascorbic Acid)90

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